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Compound of Interest

Compound Name: rac-Olodanrigan

Cat. No.: B15570443 Get Quote

Introduction

Olodanrigan (EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2

Receptor (AT2R), a key component of the renin-angiotensin system.[1] It has been investigated

as a potential therapeutic agent for neuropathic pain.[1] Olodanrigan exists as a racemic

mixture (rac-Olodanrigan), composed of the S- and R-enantiomers. The S-enantiomer,

EMA401, has demonstrated significantly higher binding affinity for the AT2R compared to the

R-enantiomer.[2] This document provides detailed protocols for determining the in vitro binding

affinity of rac-Olodanrigan and its enantiomers to the AT2R using a competitive radioligand

binding assay.

Mechanism of Action

The analgesic effects of Olodanrigan are believed to stem from its inhibition of the AT2R. This

antagonism is thought to suppress the hyperexcitability of dorsal root ganglion neurons by

inhibiting the augmented Angiotensin II/AT2R-induced activation of p38 and p42/p44 MAPK

pathways.[1]

Data Presentation
The binding affinity of a compound is typically quantified by its half-maximal inhibitory

concentration (IC50), which is the concentration of the compound that displaces 50% of the

radioligand from the receptor. The data below summarizes the reported in vitro binding affinities

for Olodanrigan and its related compounds at the AT2R.
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Compound Receptor Assay Type IC50 (nM)
Selectivity
over AT1R

Reference

rac-

Olodanrigan

(EMA400)

Rat AT2R
Radioligand

Binding

Not explicitly

stated, but S-

enantiomer is

the active

component

>30,000-fold [3]

Olodanrigan

(EMA401, S-

enantiomer)

Human AT2R

HTRF-based

competitive

binding

26 >10,000-fold [4]

Olodanrigan

(EMA401, S-

enantiomer)

Rat AT2R
Radioligand

Binding
39 >10,000-fold [5]

EMA402 (R-

enantiomer)
Rat AT2R

Radioligand

Binding
>800

Very low

affinity for

AT1R

[5]

Experimental Protocols
Two primary methods are described for determining the AT2R binding affinity of Olodanrigan: a

traditional radioligand binding assay and a Homogeneous Time-Resolved Fluorescence

(HTRF)-based competitive binding assay.

Protocol 1: Radioligand Competitive Binding Assay
This protocol is a standard method for determining the affinity of a test compound for a receptor

by measuring its ability to compete with a radiolabeled ligand.

Materials:

Receptor Source: Membranes from Human Embryonic Kidney (HEK-293) cells stably

transfected with the human AT2R (HEK-AT2R cells).[5]

Radioligand: [3H]-Angiotensin II.[5]
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Test Compound: rac-Olodanrigan, Olodanrigan (S-enantiomer, EMA401), and EMA402 (R-

enantiomer) dissolved in a suitable solvent (e.g., DMSO).

Unlabeled Ligand for Non-specific Binding: Unlabeled Angiotensin II.[5]

Incubation Buffer: To be optimized, but typically a Tris-based buffer.

Wash Buffer: Ice-cold buffer of the same composition as the incubation buffer.

Filtration Apparatus: 96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).

Scintillation Counter: For measuring radioactivity.

Procedure:

Membrane Preparation: Culture HEK-AT2R cells and harvest them. Homogenize the cells in

a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet

in a suitable buffer for the assay. Determine the protein concentration of the membrane

preparation.

Assay Setup: In a 96-well plate, add the following components in order:

Incubation buffer.

A range of concentrations of the test compound (e.g., 0.1 nM to 1.0 µM for AT2R).[5]

For determining non-specific binding, add a high concentration of unlabeled Angiotensin II

(e.g., 1.0 µM).[5]

A fixed concentration of [3H]-Angiotensin II (e.g., 40 nM).[5]

Membrane preparation (e.g., 40 µg of protein).[5]

Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 3

hours).[5]

Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate. Wash the

filters several times with ice-cold wash buffer to remove unbound radioligand.
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Counting: Dry the filters and measure the radioactivity in each well using a scintillation

counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the specific binding as a function of the test compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: HTRF-based Competitive Binding Assay
This is a non-radioactive alternative that measures the binding competition using fluorescence

resonance energy transfer.

Materials:

Cell Line: Tag-lite Angiotensin AT2 cells (transiently expressing terbium-labeled AT2R).[4]

Labeled Ligand: A fluorescently labeled AT2R ligand.

Test Compound: rac-Olodanrigan and its enantiomers.

Assay Buffer: As recommended by the cell line provider.

HTRF-compatible Plate Reader: (e.g., EnVision).[4]

Procedure:

Cell Preparation: Thaw and prepare the cryopreserved Tag-lite Angiotensin AT2 cells

according to the manufacturer's protocol.[4]

Assay Setup: In a suitable assay plate, add the cell suspension.

Add varying concentrations of the test compound (rac-Olodanrigan).

Add the fluorescently labeled AT2R ligand.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).[4]

Measurement: Read the plate on an HTRF-compatible plate reader to measure the

fluorescence signal.
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Data Analysis: The HTRF signal is inversely proportional to the amount of test compound

bound to the receptor. Calculate the IC50 value by plotting the signal against the log of the

test compound concentration.

Mandatory Visualizations
AT2R Signaling Pathway
The following diagram illustrates the key signaling pathways initiated by the activation of the

Angiotensin II Type 2 Receptor.
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Caption: Simplified AT2R signaling cascade.

Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the major steps involved in the radioligand binding assay for

determining the AT2R affinity of Olodanrigan.
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Caption: Workflow for AT2R radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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